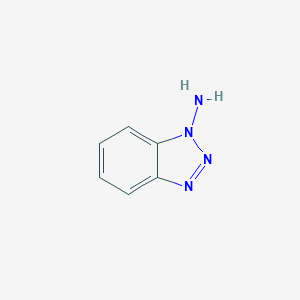

1-Aminobenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXKHYLLVKZPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167140 | |

| Record name | 1-Aminobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1614-12-6 | |

| Record name | 1-Aminobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1614-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFF75BJ1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminobenzotriazole: Properties, Mechanism, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminobenzotriazole (ABT), a critical tool in pharmaceutical research and development. This document details its chemical properties, molecular structure, mechanism of action as a cytochrome P450 inhibitor, and its application in experimental protocols.

Core Properties and Molecular Structure

This compound, a member of the benzotriazole class of compounds, is widely recognized for its role as a non-specific, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[1][2] Its chemical and physical properties are summarized below.

Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1614-12-6 | [3] |

| Molecular Formula | C₆H₆N₄ | [3][4] |

| Molecular Weight | 134.14 g/mol | [3][4] |

| IUPAC Name | benzotriazol-1-amine | [1] |

| SMILES | C1=CC=C2C(=C1)N=NN2N | [1] |

| Melting Point | 81-84 °C | [3][4] |

| Solubility | Ethanol: 49-51 mg/mLDMSO: 27 mg/mLWater: 27 mg/mL | [3][5] |

| Purity | ≥98% (TLC) | [3][6] |

Mechanism of Action: Cytochrome P450 Inhibition

This compound acts as a "suicide substrate" for CYP450 enzymes.[6] It is metabolically activated by the enzyme, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, thereby inactivating it.[7] The proposed mechanism involves the oxidation of the exocyclic amino group, leading to the formation of benzyne, a highly reactive species.[7][8] This intermediate then alkylates the heme prosthetic group of the cytochrome P450 enzyme, leading to its irreversible inactivation.

References

- 1. This compound | C6H6N4 | CID 1367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 1614-12-6 [sigmaaldrich.com]

- 4. ≥98% (TLC), powder, cytochrome P450 inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1-Aminobenzotriazole (1-ABT): A Technical Guide for Probing Xenobiotic Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-aminobenzotriazole (1-ABT) as a critical tool in the study of xenobiotic metabolism. 1-ABT is widely utilized as a non-selective, mechanism-based inactivator of cytochrome P450 (CYP) enzymes, making it an invaluable probe for elucidating the role of CYP-mediated pathways in drug disposition and toxicity.[1][2]

Core Principles and Mechanism of Action

This compound is a pan-specific inhibitor of xenobiotic-metabolizing CYP450 enzymes across various species.[1] Its inhibitory action is mechanism-based, meaning it is converted by the CYP enzymes into a reactive intermediate that irreversibly inactivates the enzyme.[1] This process involves the oxidation of 1-ABT by the P450 enzyme, leading to the formation of a reactive benzyne intermediate. This intermediate then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[1][3]

This non-selective inhibition allows researchers to effectively "turn off" CYP-mediated metabolism, thereby enabling the investigation of non-CYP pathways and the overall contribution of P450 enzymes to the clearance of a xenobiotic.[4] However, it is important to note that 1-ABT is not a universal inhibitor of all P450 isoforms with the same potency, and some residual activity may persist, particularly for enzymes like CYP2C9.[5][6]

Quantitative Data on CYP Inhibition

The inhibitory potency of 1-ABT varies across different CYP isoforms. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by 1-ABT

| CYP Isoform | Probe Substrate | Inhibition Constant (Ki) / IC50 | Reference |

| CYP1A2 | Phenacetin O-deethylation | Ki = 330 µM | [7] |

| CYP2A6 | - | Essentially eliminated after 30-min pretreatment with 1 mM 1-ABT | [5] |

| CYP2B6 | - | Dose-dependent inhibition | [8][9] |

| CYP2C8 | - | ~20% activity remaining after 30-min pretreatment with 1 mM 1-ABT | [1] |

| CYP2C9 | Diclofenac 4'-hydroxylation | Ki = 3500 µM; ~60% activity remaining after pretreatment | [5][7] |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | ~20% activity remaining after 30-min pretreatment with 1 mM 1-ABT | [1] |

| CYP2D6 | Bufuralol 1'-hydroxylation | ~20% activity remaining after 30-min pretreatment with 1 mM 1-ABT | [1] |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | Ki = 8.7 µM | [7] |

| CYP3A4 | Testosterone 6β-hydroxylation, Nifedipine oxidation, Midazolam 1'-hydroxylation | Essentially eliminated after 30-min pretreatment with 1 mM 1-ABT; KI = 22.0 µM, kinact = 0.09 min−1 | [1][5] |

| CYP4Z1 | Luciferin-benzyl ether | IC50 = 154 µM | [10] |

Table 2: In Vivo Effects of 1-ABT on Pharmacokinetics in Animal Models

| Species | Drug | 1-ABT Dose | Key Pharmacokinetic Change | Reference |

| Rat | Drug X | 50 mg/kg (oral) | 71% decrease in plasma clearance; 100% increase in half-life | [11] |

| Rat | Antipyrine | 50 mg/kg (oral) | 88% inhibition of plasma clearance | [1][8] |

| Rat | Procainamide | 100 mg/kg (oral) | 45% decrease in clearance | [10] |

| Rat | Midazolam | Varied (oral & IV) | Oral bioavailability increased from 2.3% to 58.5% (oral ABT) | [12][13] |

| Dog | Antipyrine | 20 mg/kg (oral) | 96% inhibition of plasma clearance | [1][8] |

| Monkey | Antipyrine | 20 mg/kg (oral) | 83% inhibition of plasma clearance | [1][8] |

| Mouse | Antipyrine | 50-150 mg/kg (oral) | ~95% decrease in plasma clearance | [1] |

| Guinea Pig | Antipyrine | 100-150 mg/kg (oral) | 95% decrease in plasma clearance | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 1-ABT in research. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro CYP Inhibition Assay (Reaction Phenotyping)

This protocol is designed to determine the contribution of CYP enzymes to the metabolism of a test compound using human liver microsomes (HLMs).

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound (1-ABT)

-

Test compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubation: Prepare a mixture containing HLMs (e.g., 0.5 mg/mL) and 1-ABT (e.g., 1 mM) in phosphate buffer. A control incubation without 1-ABT should be run in parallel. Pre-incubate for 30 minutes at 37°C to allow for mechanism-based inactivation of the CYPs.[5]

-

Initiation of Reaction: After the pre-incubation, add the test compound (at a concentration near its Km, if known) and the NADPH regenerating system to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate for a specific time period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the depletion of the parent test compound over time using a validated LC-MS/MS method.

-

Data Interpretation: Compare the rate of metabolism of the test compound in the presence and absence of 1-ABT. A significant reduction in metabolism in the presence of 1-ABT indicates a major role of CYP enzymes.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study in rats to assess the impact of CYP inhibition on the oral bioavailability of a drug candidate.

Animals:

-

Male Sprague-Dawley rats[11]

Materials:

-

Test drug

-

This compound (1-ABT)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., cannulas, syringes, anticoagulant tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Preparation: House the animals under standard conditions with free access to food and water. For specific study designs, fasting may be required. Cannulation of the jugular vein can be performed for serial blood sampling.

-

Dosing:

-

Test Drug Administration: Two hours after the vehicle or 1-ABT administration, administer the test drug orally (e.g., 3 mg/kg) to all animals.[11] An intravenous dose group can also be included to determine absolute bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-test drug administration.

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of the test drug using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and oral bioavailability (F%).

-

Data Interpretation: An increase in the AUC and oral bioavailability of the test drug in the 1-ABT treated group compared to the control group suggests that CYP-mediated first-pass metabolism plays a significant role in limiting its systemic exposure.[11]

Logical Framework for Application

The use of 1-ABT as a probe in xenobiotic metabolism studies follows a clear logical framework to dissect the contribution of different metabolic pathways.

Considerations and Limitations

While 1-ABT is a powerful tool, researchers must be aware of its limitations:

-

Incomplete Inhibition: As noted, 1-ABT does not completely inhibit all CYP isoforms, particularly CYP2C9.[5][6] This can lead to an underestimation of the CYP contribution if the test compound is a substrate for a less sensitive isoform.

-

Inhibition of Other Enzymes: 1-ABT has been shown to inhibit N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs), which could complicate the interpretation of results if these pathways are also involved in the metabolism of the test compound.[14][15][16][17]

-

Induction of Enzymes: Some studies suggest that 1-ABT can also induce certain drug-metabolizing enzymes, which could be a confounding factor in longer-term studies.[4][15]

-

In Vivo Effects: In animal studies, 1-ABT can delay gastric emptying, which may alter the absorption profile of an orally administered drug, independent of its effects on metabolism.[10][18]

Conclusion

This compound remains an essential probe in drug metabolism and pharmacokinetics. Its ability to broadly inactivate CYP enzymes provides a robust method for identifying the role of this major metabolic pathway. By understanding its mechanism of action, employing well-defined experimental protocols, and being mindful of its limitations, researchers can effectively leverage 1-ABT to gain critical insights into the disposition and potential drug-drug interactions of new chemical entities. This technical guide serves as a foundational resource for the effective application of 1-ABT in xenobiotic metabolism research.

References

- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is this compound an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys. | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The use of this compound in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acecainide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Use of 1-Aminobenzotriazole (ABT) in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminobenzotriazole (ABT) is a widely utilized tool in drug metabolism studies, acting as a non-specific, mechanism-based inactivator of cytochrome P450 (CYP) enzymes.[1][2][3] Its application is crucial for reaction phenotyping, helping to elucidate the contribution of CYP enzymes to the metabolism of a test compound versus other enzymatic pathways. ABT functions as a pan-specific inhibitor, though with varying efficacy across different CYP isoforms.[1][4] This document provides a detailed protocol for the in vitro use of ABT in human liver microsomes (HLMs), including its mechanism of action, experimental procedures, and data interpretation.

As a mechanism-based inhibitor, ABT is converted by CYPs into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.[1] This process is time-dependent and requires the presence of NADPH as a cofactor.[1] While broadly effective, it's important to note that some CYP isoforms, notably CYP2C9, exhibit significant resistance to inactivation by ABT.[4][5][6]

Data Summary: ABT Inhibition of Human CYP Isoforms

The inhibitory effects of ABT on various CYP isoforms are summarized below. The data highlights the variability in susceptibility of different CYPs to ABT-mediated inactivation.

| CYP Isoform | Typical ABT Concentration | Pre-incubation Time | Remaining Activity (%) | Reference(s) |

| CYP1A2 | 1 mM | 30 min | ~20% | [1][4] |

| CYP2A6 | 1 mM | 30 min | ~0% | [1][4] |

| CYP2B6 | 1 mM | 30 min | ~20% | [1][4] |

| CYP2C8 | 1 mM | 30 min | ~20% | [1][4] |

| CYP2C9 | 1 mM | 30 min | ~60% | [1][4] |

| CYP2C19 | 1 mM | 30 min | ~20% | [1][4] |

| CYP2D6 | 1 mM | 30 min | ~20% | [1][4] |

| CYP2E1 | 1 mM | 30 min | ~20% | [4] |

| CYP3A4 | 1 mM | 30 min | ~0% | [1][4] |

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting an in vitro inhibition study with ABT using HLMs.

Materials and Reagents

-

Pooled Human Liver Microsomes (HLMs)

-

This compound (ABT)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (substrate)

-

Positive control inhibitor (isoform-specific, if applicable)

-

Organic solvent (e.g., methanol, acetonitrile) for reaction termination

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes or 96-well plates

-

Analytical instrumentation for quantifying substrate and/or metabolite (e.g., LC-MS/MS)

Experimental Procedure

The following protocol outlines a typical time-dependent inhibition assay with ABT.

-

Preparation of Reagents:

-

Prepare a stock solution of ABT in an appropriate solvent (e.g., water or DMSO).[7] The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Prepare a stock solution of the test substrate in a suitable solvent.

-

Prepare the NADPH regenerating system or NADPH solution.

-

-

Pre-incubation:

-

In a microcentrifuge tube or well of a 96-well plate, combine the phosphate buffer, HLM suspension, and ABT solution.

-

The final concentration of HLMs will depend on the specific activity of the batch and the metabolic rate of the substrate but is often in the range of 0.2-1 mg/mL.

-

Initiate the pre-incubation by adding the NADPH solution. This step is crucial as ABT requires metabolic activation by CYPs to become an inhibitor.[1]

-

Pre-incubate the mixture for a defined period, typically 30 minutes, at 37°C with gentle shaking.[1][4]

-

-

Incubation with Substrate:

-

Following the pre-incubation period, add the test substrate to the mixture to initiate the metabolic reaction.

-

The concentration of the substrate should ideally be at or below its Km value to ensure sensitivity to inhibition.

-

Incubate the reaction mixture at 37°C for a predetermined time. This incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a sufficient volume of cold organic solvent (e.g., 2 volumes of acetonitrile or methanol). This will precipitate the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or plate for analysis.

-

-

Controls:

-

No ABT Control: Perform the same experiment without ABT to determine the uninhibited CYP activity.

-

No NADPH Control: A control without NADPH should be included to account for any non-NADPH dependent degradation of the substrate.

-

Time-Zero Control: Terminate the reaction immediately after adding the substrate to account for any non-enzymatic degradation.

-

-

Data Analysis:

-

Analyze the samples using a validated analytical method to quantify the amount of substrate remaining or metabolite formed.

-

Calculate the percentage of inhibition by comparing the activity in the presence of ABT to the "No ABT Control."

-

Visualizations

Mechanism of Action: ABT as a Mechanism-Based Inhibitor

Caption: Mechanism of this compound (ABT) as a mechanism-based inhibitor of Cytochrome P450.

Experimental Workflow for ABT Inhibition Assay

Caption: Experimental workflow for assessing CYP inhibition using this compound (ABT).

References

- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]

- 3. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is this compound an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Dosing of 1-Aminobenzotriazole in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Aminobenzotriazole (1-ABT) is a potent, non-specific, and irreversible mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[1][2][3][4] It is widely utilized in in vivo rodent studies, particularly in mice, to investigate the role of CYP-mediated metabolism in the pharmacokinetics and pharmacodynamics of xenobiotics. By inhibiting these key metabolic enzymes, researchers can assess the contribution of oxidative metabolism to a drug candidate's clearance, bioavailability, and toxicity.[2] This document provides detailed application notes and standardized protocols for the dosing of 1-ABT in mice for such studies.

Data Presentation: Summary of Dosing Regimens

The selection of a 1-ABT dosing regimen is contingent upon the specific objectives of the study, such as the desired duration of CYP inhibition and the route of administration of the co-administered compound. Below is a summary of commonly employed dosing strategies in mice.

| Dosing Strategy | Route of Administration | Dosage | Timing of Administration | Efficacy | Reference |

| Single Dose | Oral (p.o.) | 50-150 mg/kg | 2 hours prior to test compound | ~95% decrease in plasma clearance of antipyrine (a CYP probe substrate) at all doses.[5] | Balani et al., 2004 |

| Subcutaneous (s.c.) | 50 mg/kg | 2 hours prior to test compound | 88% inhibition of antipyrine clearance.[6] | N/A | |

| Intraperitoneal (i.p.) | 50 mg/kg (BID for 3 days) | N/A | N/A | Balani et al., 2004 | |

| Continuous Administration | Osmotic Pump (ALZET) | 20 or 60 mg/day | Continuous infusion | Maintained plasma concentrations >4.1 µg/mL for 336 hours, leading to a 3- to 4-fold increase in AUC for i.v. antipyrine and an 8- to 10-fold increase for oral antipyrine.[1][7] | Watanabe et al., 2016 |

| In-Food Administration | Oral (in food pellets) | 1 g/kg of food | Ad libitum feeding | ~88% inhibition of antipyrine oral clearance after 3 days, sustained at ~80% for 4 weeks. | Stringer et al., 2019 |

Experimental Protocols

Protocol 1: Single Oral Gavage Administration

This protocol is suitable for short-term studies where maximal CYP inhibition is required shortly after 1-ABT administration.

Materials:

-

This compound (1-ABT)

-

Vehicle (e.g., 0.5% w/v methylcellulose in water)

-

Gavage needles

-

Syringes

-

Balance

-

Vortex mixer

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of 1-ABT based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose).

-

Suspend the calculated amount of 1-ABT in the vehicle to achieve the final desired concentration. Ensure a homogenous suspension by vortexing thoroughly before each administration.

-

-

Animal Dosing:

-

Weigh each mouse immediately before dosing to ensure accurate dose calculation.

-

Administer the 1-ABT suspension orally using a suitable gavage needle. The volume should typically be around 10 mL/kg.

-

-

Test Compound Administration:

-

Monitoring:

Protocol 2: Continuous Administration via Osmotic Pump

This protocol is ideal for longer-term studies requiring sustained inhibition of CYP enzymes.

Materials:

-

This compound (1-ABT)

-

Vehicle: 0.5% (w/v) hydroxypropyl methylcellulose and 0.5% (v/v) Tween 80 in N,N-Dimethylacetamide/20% hydroxypropyl-β-cyclodextrin aqueous solution (2:8, v/v)[1][7]

-

ALZET osmotic pumps (select a model with the appropriate flow rate and duration for your study)

-

Surgical tools for implantation

-

Anesthesia

Procedure:

-

Preparation of 1-ABT Solution:

-

Based on the pump's flow rate and the desired daily dose, calculate the required concentration of 1-ABT in the vehicle.

-

Prepare the specialized vehicle as described above.

-

Dissolve the 1-ABT in the vehicle. Ensure complete dissolution.

-

-

Pump Filling and Priming:

-

Fill the ALZET osmotic pumps with the 1-ABT solution according to the manufacturer's instructions.

-

Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Surgically implant the osmotic pump subcutaneously in the dorsal region.

-

Close the incision with sutures or wound clips.

-

-

Post-Operative Care and Study Initiation:

Protocol 3: In-Food Administration

This non-invasive method is suitable for chronic studies and avoids the stress associated with repeated dosing or surgery.

Materials:

-

This compound (1-ABT)

-

Powdered mouse chow

-

Food dye (optional, to visually confirm mixing)

-

Pellet press

Procedure:

-

Preparation of Medicated Food Pellets:

-

Calculate the amount of 1-ABT needed to achieve the target concentration in the feed (e.g., 1 g of 1-ABT per kg of food).[8]

-

Thoroughly mix the 1-ABT with the powdered chow. A food processor or a specialized mixer can be used to ensure homogeneity. A small amount of food dye can be added to visually assess the mixing uniformity.

-

Use a pellet press to form the medicated chow into pellets.

-

-

Acclimation and Dosing:

-

Acclimate the mice to the powdered or pelleted chow for a few days before introducing the medicated feed.

-

Provide the 1-ABT-containing food pellets ad libitum.

-

-

Monitoring and Efficacy Check:

-

Monitor food consumption to estimate the daily intake of 1-ABT.

-

The onset of significant CYP inhibition is observed within a few days of initiating the medicated diet.[8]

-

Mandatory Visualizations

Caption: Experimental workflow for a single-dose in vivo mouse study with 1-ABT.

Caption: Mechanism of action of 1-ABT as a suicide inhibitor of CYP enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] EFFECTIVE DOSING REGIMEN OF this compound FOR INHIBITION OF ANTIPYRINE CLEARANCE IN GUINEA PIGS AND MICE USING SERIAL SAMPLING | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. In vivo use of the CYP inhibitor this compound to increase long-term exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Determining P450 Contribution to Metabolism Using 1-Aminobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Aminobenzotriazole (ABT) in Drug Metabolism Studies

This compound (ABT) is a widely utilized tool in drug metabolism research to elucidate the contribution of cytochrome P450 (P450) enzymes to the biotransformation of xenobiotics.[1][2] ABT acts as a non-selective, mechanism-based inactivator of P450 enzymes.[1][3] Its utility lies in its ability to broadly inhibit multiple P450 isoforms, thereby allowing researchers to distinguish between P450-mediated metabolism and metabolic pathways catalyzed by other enzyme systems, such as flavin-containing monooxygenases (FMOs), which are not inhibited by ABT.[1]

The inactivation of P450 enzymes by ABT is an irreversible and time-dependent process that requires metabolic activation by the P450s themselves.[2][4] This process involves the oxidation of ABT to a reactive intermediate, benzyne, which then covalently binds to the heme prosthetic group of the P450 enzyme, leading to its inactivation.[1][3] While generally considered a pan-inhibitor, it is crucial to note that the inhibitory potency of ABT can vary among different P450 isoforms, with some enzymes like CYP2C9 exhibiting lower sensitivity.[3][5]

These application notes provide detailed protocols for the use of ABT in both in vitro and in vivo settings to assess the role of P450 enzymes in the metabolism of a test compound.

Mechanism of P450 Inhibition by this compound

The mechanism of P450 inactivation by this compound is a classic example of mechanism-based inhibition, where the enzyme bioactivates the inhibitor, leading to its own inactivation. The process can be summarized in the following steps:

-

Binding: this compound binds to the active site of a P450 enzyme.

-

Oxidation: The P450 enzyme catalyzes the oxidation of the exocyclic amino group of ABT. This is thought to proceed via sequential hydrogen abstractions.[1]

-

Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive and unstable intermediate, benzyne.

-

Covalent Adduction: The benzyne intermediate then rapidly reacts with and covalently binds to the protoporphyrin IX heme cofactor of the P450 enzyme.

-

Irreversible Inactivation: This covalent modification of the heme results in the irreversible inactivation of the P450 enzyme.

This mechanism-based inactivation is time- and NADPH-dependent.

Mechanism of this compound (ABT) Mediated P450 Inactivation

Caption: Mechanism of P450 inactivation by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory potential of this compound against various human P450 isoforms and provide typical experimental conditions.

Table 1: In Vitro Inhibition of Human P450 Isoforms by this compound

| P450 Isoform | Probe Substrate | Inhibition Potency (Ki or IC50) | Percent Inhibition (at 1 mM ABT) | Reference(s) |

| CYP1A2 | Phenacetin O-deethylation | Ki = 330 µM | ~80% (with preincubation) | [6][7] |

| CYP2A6 | - | - | Essentially eliminated | [3] |

| CYP2B6 | - | - | >80% | [3] |

| CYP2C8 | - | - | >80% | [3] |

| CYP2C9 | Diclofenac 4'-hydroxylation | Ki = 3500 µM | ~40% | [3][6] |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | - | >80% | [3] |

| CYP2D6 | Bufuralol 1'-hydroxylation | - | >80% | [3] |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | Ki = 8.7 µM | >80% | [6] |

| CYP3A4 | Midazolam 1'-hydroxylation | - | Essentially eliminated | [3] |

Table 2: Typical In Vivo Experimental Parameters for ABT Studies in Rats

| Parameter | Value | Reference(s) |

| Animal Model | Male Sprague-Dawley Rats | [3][8] |

| ABT Dose | 50-100 mg/kg | [3][8] |

| Route of Administration | Oral (gavage) | [3][8] |

| Vehicle | 10% Dimethylacetamide/90% Water (v/v) or Saline | [3][8] |

| Pre-treatment Time | 2 hours prior to test compound administration | [3][8] |

Experimental Protocols

In Vitro Protocol: Determining P450 Contribution in Human Liver Microsomes

Objective: To determine the percentage contribution of P450 enzymes to the metabolism of a test compound using pooled human liver microsomes (HLM) and this compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound

-

This compound (ABT)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control P450 isoform-specific inhibitors (see Table 3)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

-

LC-MS/MS system for analysis

Table 3: Positive Control Inhibitors for P450 Reaction Phenotyping

| P450 Isoform | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2B6 | Ticlopidine |

| CYP2C8 | Gemfibrozil |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ABT in a suitable solvent (e.g., water or DMSO). The final concentration in the incubation should be 1 mM.

-

Prepare stock solutions of the test compound and positive control inhibitors.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. A typical incubation volume is 200 µL.

-

Test Condition: Add phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and ABT (final concentration 1 mM).

-

Control Condition (No ABT): Add phosphate buffer, HLM, and vehicle (the same solvent used for ABT).

-

Positive Control Conditions: Add phosphate buffer, HLM, and a specific P450 inhibitor.

-

Negative Control (No Metabolism): Add phosphate buffer, HLM, and test compound, but replace the NADPH regenerating system with buffer.

-

-

Pre-incubation (for ABT):

-

Pre-incubate the "Test Condition" mixture (containing ABT) for 30 minutes at 37°C to allow for the mechanism-based inactivation of P450s.

-

-

Initiation of Metabolic Reaction:

-

Add the test compound to all tubes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the negative control.

-

-

Incubation:

-

Incubate all tubes at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear metabolite formation in the control condition.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the disappearance of the parent compound and/or the formation of its metabolites using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolism of the test compound in the control and ABT-treated conditions.

-

The percentage contribution of P450 enzymes to the metabolism is calculated as follows: % P450 Contribution = [1 - (Rate of metabolism with ABT / Rate of metabolism without ABT)] * 100

-

In Vitro Experimental Workflow

Caption: Workflow for in vitro P450 contribution assessment.

In Vivo Protocol: Assessing P450 Contribution in a Rat Model

Objective: To evaluate the impact of P450 inhibition by ABT on the pharmacokinetics of a test compound in rats.

Materials:

-

Male Sprague-Dawley rats

-

Test compound

-

This compound (ABT)

-

Vehicle for ABT and test compound (e.g., 10% dimethylacetamide/90% water)

-

Dosing syringes and gavage needles

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate rats to the housing conditions for at least 3 days prior to the study.

-

Divide the animals into two groups: a control group (vehicle pre-treatment) and a test group (ABT pre-treatment).

-

-

Pre-treatment:

-

Two hours before administering the test compound, dose the test group with ABT (e.g., 100 mg/kg) via oral gavage.

-

Dose the control group with the vehicle at the same time.

-

-

Test Compound Administration:

-

Administer the test compound to both groups at the desired dose and route (e.g., oral or intravenous).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma (or serum) and store frozen until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for the concentration of the test compound and its major metabolites using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) for both groups.

-

A significant decrease in clearance and an increase in AUC and half-life in the ABT-treated group compared to the control group indicate a major contribution of P450 enzymes to the in vivo clearance of the test compound.

-

In Vivo Experimental Workflow

Caption: Workflow for in vivo P450 contribution assessment in rats.

Considerations and Limitations

-

Non-selectivity: While broadly inhibiting P450s, ABT is not a "pan-inhibitor" and its potency varies between isoforms. The incomplete inhibition of certain isoforms like CYP2C9 should be considered when interpreting results.[3]

-

Inhibition of other enzymes: ABT has been shown to inhibit other enzymes, such as N-acetyltransferases (NATs).[8] This could be a confounding factor if the test compound is also metabolized by these enzymes.

-

Induction of P450s: Some studies have shown that ABT can induce the expression of certain P450s (e.g., CYP2B6 and CYP3A4) in human hepatocytes, which could complicate the interpretation of results in long-term studies.[8]

-

In vivo effects: In animal studies, ABT has been reported to delay gastric emptying, which can affect the oral absorption of co-administered drugs.[8]

-

Complementary Approaches: Due to these limitations, it is recommended to use ABT in conjunction with other reaction phenotyping methods, such as using a panel of isoform-selective inhibitors and recombinant human P450 enzymes, to obtain a comprehensive understanding of a compound's metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioivt.com [bioivt.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application of 1-Aminobenzotriazole in Drug-Drug Interaction Studies

Application Note & Protocols

Introduction

1-Aminobenzotriazole (1-ABT) is a chemical tool widely employed in preclinical drug development to investigate the role of cytochrome P450 (CYP) enzymes in the metabolism of new chemical entities. It functions as a non-selective, mechanism-based inactivator of most CYP isoforms.[1][2] By inhibiting these critical drug-metabolizing enzymes, researchers can elucidate the contribution of oxidative metabolism to a drug's overall clearance, thereby predicting its potential for drug-drug interactions (DDIs). Understanding whether a new drug's metabolism is heavily reliant on CYP enzymes is crucial, as co-administration with other drugs that inhibit or induce these same enzymes could lead to significant changes in drug exposure and potentially cause adverse effects or loss of efficacy. These application notes provide an overview, quantitative data, and detailed protocols for the use of 1-ABT in DDI studies.

Mechanism of Action

1-ABT is not a direct inhibitor; it requires metabolic activation by the CYP enzymes themselves to exert its inhibitory effect. This process is known as mechanism-based or suicide inhibition.[1] The CYP enzyme oxidizes the amino group of 1-ABT, leading to the formation of a highly reactive and unstable intermediate, benzyne. This intermediate then rapidly and irreversibly binds to the heme prosthetic group within the active site of the CYP enzyme.[1] This covalent adduction permanently inactivates the enzyme. Because this process requires enzymatic turnover and results in irreversible inactivation, 1-ABT is classified as a time-dependent inhibitor (TDI).

Figure 1: Mechanism of 1-ABT-mediated CYP450 inactivation.

Quantitative Data Summary

The inhibitory potential of 1-ABT varies across different CYP isoforms. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Inhibition Data

The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an inhibitor. A significant shift in the IC50 value after pre-incubation is characteristic of time-dependent inhibitors like 1-ABT.[3]

| CYP Isoform | Inhibition Constant (Ki) | Reference Probe Substrate | Source System | Citation |

| CYP1A2 | 330 µM | Phenacetin | Recombinant Human CYP | [4] |

| CYP2C9 | 3500 µM | Diclofenac | Recombinant Human CYP | [4] |

| CYP2E1 | 8.7 µM | Chlorzoxazone | Recombinant Human CYP | [4] |

Table 1: Ki values of 1-ABT for specific human CYP isoforms.

| CYP Isoform | IC50 Shift with Pre-incubation | System | Citation |

| CYP1A2 | > 10-fold | Human Liver Microsomes | [3] |

| CYP2E1 | > 10-fold | Human Liver Microsomes | [3] |

| CYP3A | > 10-fold | Human Liver Microsomes | [3] |

Table 2: Time-dependent inhibition of 1-ABT in Human Liver Microsomes (HLM).

In Vivo Pharmacokinetic Data

Co-administration of 1-ABT in animal models is used to assess the impact of CYP inhibition on a drug's pharmacokinetic (PK) profile. A significant increase in exposure (AUC) suggests that CYP-mediated metabolism is a major clearance pathway.

| Probe Drug | Animal Model | 1-ABT Dose | Key Pharmacokinetic Change | Citation |

| Midazolam | Rat | Varied routes | Oral bioavailability increased from 2.3% (control) to 58.5% | [5][6] |

| Procainamide | Rat | 100 mg/kg (oral) | Clearance of intravenous procainamide decreased by 45% | [7] |

| Antipyrine | Rat | 100 mg/kg (oral) | AUC increased 14-fold | [6][8] |

| Antipyrine | Dog | 20 mg/kg (oral) | Clearance inhibited by 96% | [8] |

| Antipyrine | Monkey | 20 mg/kg (oral) | Clearance inhibited by 83% | [8] |

Table 3: Effect of 1-ABT on the pharmacokinetics of probe drugs in vivo.

Experimental Protocols

Protocol 1: In Vitro Time-Dependent CYP Inhibition Assay in Human Liver Microsomes (HLM)

This protocol is designed to determine the time-dependent inhibitory potential of 1-ABT on major CYP isoforms using pooled HLM.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

This compound (1-ABT)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[3]

-

Internal Standard (IS) for analytical quantification

-

Acetonitrile or other organic solvent to stop the reaction

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw HLM on ice. Prepare stock solutions of 1-ABT, probe substrates, and NADPH regenerating system in appropriate solvents.

-

Pre-incubation: In a 96-well plate, add phosphate buffer, HLM, and the NADPH regenerating system. Add 1-ABT at various concentrations. Incubate the plate at 37°C for 30 minutes to allow for mechanism-based inactivation.[3]

-

Control Incubation (No Pre-incubation): In a separate plate, prepare the same mixture but without the NADPH regenerating system. Incubate at 37°C for 30 minutes.

-

Initiate Reaction:

-

To the pre-incubation plate, add the CYP-specific probe substrate to initiate the metabolic reaction.

-

To the control plate, add the NADPH regenerating system and the probe substrate simultaneously.

-

-

Reaction Incubation: Incubate both plates at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[9]

-

Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[10]

-

Data Analysis: Calculate the percent inhibition at each 1-ABT concentration relative to a vehicle control. Determine the IC50 values for both the pre-incubated and control conditions. A significant leftward shift in the IC50 curve for the pre-incubated samples confirms time-dependent inhibition.[3]

Figure 2: Workflow for in vitro CYP time-dependent inhibition assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol details a typical in vivo study in rats to determine if CYP metabolism is a significant clearance pathway for a test compound.

Materials:

-

Sprague-Dawley rats (or other appropriate strain)

-

Test compound

-

This compound (1-ABT)

-

Vehicle for dosing (e.g., 0.5% methylcellulose)

-

Dosing gavage needles, syringes

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge, freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.[11] Fast animals overnight before dosing, with free access to water.

-

Group Assignment: Randomly assign rats to two groups (n = 4-6 per group):

-

Group 1 (Control): Receives vehicle.

-

Group 2 (1-ABT): Receives 1-ABT.

-

-

Pre-treatment:

-

Test Compound Administration: Two hours after the pre-treatment, administer the test compound to all animals in both groups via oral gavage.[12]

-

Blood Sampling: Collect serial blood samples (e.g., ~150-200 µL) from the tail vein or other appropriate site at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11][13]

-

Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.[11]

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both groups.

-

Data Interpretation: Compare the mean PK parameters between the control and 1-ABT treated groups. A statistically significant increase in AUC and Cmax in the 1-ABT group indicates that CYP-mediated metabolism is a major pathway for the test compound's clearance.

Figure 3: Workflow for in vivo pharmacokinetic DDI study in rats.

Interpretation and Important Considerations

While 1-ABT is a powerful tool, it's crucial to be aware of its limitations to avoid misinterpreting data.

-

Incomplete Inhibition: 1-ABT does not inhibit all CYP isoforms completely or equally. For instance, it is a very weak inhibitor of CYP2C9 (Ki = 3500 µM).[4] If a compound is primarily metabolized by a weakly inhibited isoform, the effect of 1-ABT may be minimal, leading to false negatives.

-

Inhibition of Non-CYP Enzymes: 1-ABT is also a known substrate and inhibitor of N-acetyltransferases (NATs).[14] If the test compound undergoes N-acetylation, 1-ABT could inhibit this pathway, confounding the interpretation of results.

-

Enzyme Induction: Paradoxically, 1-ABT has been shown to induce the expression of certain CYPs, such as CYP2B6 and CYP3A4, in hepatocytes.[7] This effect is more relevant in longer-term studies or repeated dosing scenarios.

-

In Vivo Physiological Effects: In rats, oral administration of 1-ABT can significantly delay gastric emptying.[12] This can alter the absorption rate of a co-administered oral drug, increasing its Tmax and potentially affecting Cmax and AUC, which could be mistaken for a purely metabolic effect.[12] Comparing results from different routes of administration (e.g., oral vs. intravenous) can help dissect these effects.[5]

The results from a 1-ABT study can help guide decisions in drug development, as illustrated by the decision tree below.

Figure 4: Decision tree for interpreting in vivo 1-ABT study results.

References

- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]

- 3. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Long-Term P450 Inhibition in Mice Using 1-Aminobenzotriazole in Food Pellets

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminobenzotriazole (ABT) is a potent, non-selective, and irreversible mechanism-based inhibitor of cytochrome P450 (P450) enzymes.[1][2][3] Its broad-spectrum inhibitory activity makes it a valuable tool in preclinical drug development and pharmacological studies to investigate the role of P450-mediated metabolism in drug clearance, efficacy, and toxicity.[1][4] Administering ABT mixed into food pellets offers a convenient and minimally invasive method for achieving sustained, long-term P450 inhibition in mice, which is particularly advantageous for chronic studies.[5][6][7] These application notes provide detailed protocols for the preparation of ABT-containing food pellets, study conduct, and assessment of P450 inhibition, based on established methodologies.

Mechanism of Action

This compound is oxidized by P450 enzymes, leading to the formation of a reactive intermediate, benzyne.[1][6] This intermediate then covalently binds to the P450 enzyme, causing irreversible inactivation.[8] The proposed mechanism involves either an initial N-hydroxylation followed by dehydration and fragmentation, or sequential hydrogen abstractions from the exocyclic nitrogen.[1][6]

References

- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Utility of food pellets containing this compound for longer term in vivo inhibition of cytochrome P450 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Utility of food pellets containing this compound for longer term in vivo inhibition of cytochrome P450 in mice - OAK Open Access Archive [oak.novartis.com]

- 8. pubs.acs.org [pubs.acs.org]

Harnessing 1-Aminobenzotriazole to Enhance Drug Exposure in Preclinical Research

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminobenzotriazole (ABT) is a potent, non-specific, and irreversible inhibitor of cytochrome P450 (CYP) enzymes.[1][2][3] In preclinical drug development, ABT serves as a critical tool to investigate the metabolic fate of new chemical entities. By inactivating a broad range of CYP isozymes, ABT administration allows researchers to effectively "turn off" a major route of drug metabolism, thereby increasing the systemic exposure of a parent drug.[4] This application is invaluable for elucidating the role of CYP-mediated metabolism in a drug's pharmacokinetic profile, distinguishing between metabolic and other clearance mechanisms, and for enabling in vivo efficacy and toxicity studies of rapidly metabolized compounds.

Mechanism of Action

ABT acts as a mechanism-based inactivator of cytochrome P450 enzymes.[4] The enzyme's catalytic cycle oxidizes ABT, leading to the formation of a reactive intermediate, benzyne. This intermediate then covalently binds to the heme prosthetic group of the CYP enzyme, leading to its irreversible inactivation.[4] This broad-spectrum inhibition across various CYP isoforms makes ABT a powerful tool for studying the overall contribution of P450 enzymes to a drug's metabolism.[4][5]

Applications in Preclinical Research

-

Elucidating Metabolic Pathways: By comparing the pharmacokinetic profile of a drug in the presence and absence of ABT, researchers can determine the extent to which CYP enzymes contribute to its clearance.[4]

-

Increasing Drug Exposure: For compounds that are rapidly cleared by CYP-mediated metabolism, co-administration with ABT can significantly increase their plasma concentrations and prolong their half-life, enabling a more thorough assessment of their pharmacological and toxicological properties.[4][6]

-

Differentiating Intestinal and Hepatic Metabolism: By varying the route of ABT administration (e.g., oral vs. intravenous), it is possible to selectively inhibit intestinal and hepatic CYP enzymes, thereby dissecting their relative contributions to first-pass metabolism.[4][7]

-

Investigating Drug-Drug Interactions: ABT can be used to simulate a "worst-case" scenario for CYP-mediated drug-drug interactions, providing insights into the potential for a new drug candidate to be affected by co-administered CYP inhibitors.

Data Presentation: Impact of ABT on Pharmacokinetics

The following tables summarize quantitative data from various preclinical studies, demonstrating the significant effect of ABT co-administration on the pharmacokinetic parameters of different drugs.

Table 1: Effect of ABT on Midazolam Pharmacokinetics in Rats

| Treatment Group | Route of Administration | AUC (ng·h/mL) | Cmax (ng/mL) | Bioavailability (%) |

| Midazolam alone | Oral | - | - | 2.3 |

| Midazolam + Oral ABT | Oral | - | - | 58.5 |

| Midazolam + IV ABT | Oral | - | - | 0.7 |

Data from Strelevitz et al., 2006.[7]

Table 2: Effect of ABT on Antipyrine Clearance in Various Species

| Species | ABT Dose (mg/kg, oral) | Pretreatment Time (h) | Inhibition of Plasma Clearance (%) |

| Rats | 50 | 2 | 88 |

| Dogs | 20 | 2 | 96 |

| Monkeys | 20 | 2 | 83 |

Data from Emoto et al., 2003.[5]

Table 3: Effect of ABT on Triazolam Pharmacokinetics in Rats

| Treatment Group | Pretreatment Time with ABT (h) | AUC Increase (fold) |

| Control (no ABT) | - | 1 |

| ABT Pretreatment | 2 | 101 |

| ABT Pretreatment | 16 | 81 |

Data from Parmentier et al., 2017.[8]

Table 4: Effect of ABT on Procainamide Pharmacokinetics in Rats

| Parameter | Control | ABT (100 mg/kg, oral, 2h predose) |

| Procainamide Clearance | Baseline | Decreased by 45% |

| N-acetylprocainamide/Procainamide Ratio (Urine) | 0.74 | 0.21 |

| N-acetylprocainamide/Procainamide Ratio (Plasma AUC) | 0.59 | 0.11 |

Data from MedChemExpress technical data.[1]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Effect of ABT on the Pharmacokinetics of a Test Compound in Rodents

This protocol provides a general framework. Specific doses and timings should be optimized for the test compound and animal model.

Materials:

-

Test compound

-

This compound (ABT)

-

Vehicle for test compound and ABT (e.g., 0.5% (w/v) hydroxypropyl methylcellulose and 0.5% (v/v) Tween 80 in an aqueous solution[6][9])

-

Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Dosing syringes and needles (oral gavage and/or intravenous)

-

Blood collection supplies (e.g., tubes with anticoagulant, capillaries)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

-

Grouping: Divide animals into at least two groups: a control group receiving the vehicle and a treatment group receiving ABT.

-

ABT Administration:

-

Prepare a fresh solution or suspension of ABT in the chosen vehicle. A common oral dose for rats is 50-100 mg/kg and for mice is 50 mg/kg.[4][6]

-

Administer ABT to the treatment group via the desired route (e.g., oral gavage). A pretreatment time of 1-2 hours is common for oral administration to inhibit both intestinal and hepatic CYPs.[4][5]

-

Administer the vehicle to the control group using the same volume and route.

-

-

Test Compound Administration:

-

After the designated pretreatment time, administer the test compound to all animals.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose of the test compound).

-

Process blood samples to obtain plasma (e.g., by centrifugation).

-

-

Sample Analysis:

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, clearance) for both the control and ABT-treated groups using non-compartmental analysis.

-

Compare the parameters between the groups to assess the impact of CYP inhibition on the test compound's pharmacokinetics.

-

Protocol 2: Differentiating Intestinal and Hepatic First-Pass Metabolism

This protocol is designed to distinguish the contribution of gut versus liver metabolism.

Procedure:

-

Follow the general procedure as described in Protocol 1, but include three experimental groups:

-

Group 1 (Control): Oral administration of the test compound with vehicle pretreatment.

-

Group 2 (Intestinal and Hepatic Inhibition): Oral administration of the test compound with oral ABT pretreatment. This inhibits CYPs in both the gut and the liver.

-

Group 3 (Hepatic Inhibition): Oral administration of the test compound with intravenous (IV) ABT pretreatment. This route bypasses significant first-pass intestinal metabolism of ABT, leading to a more pronounced inhibition of hepatic CYPs.

-

-

By comparing the bioavailability and other pharmacokinetic parameters across these three groups, the relative contribution of intestinal and hepatic metabolism can be inferred. A significant increase in bioavailability in Group 2 compared to Group 3 suggests a substantial role of intestinal first-pass metabolism.[4][7]

Visualizations

Caption: Mechanism of this compound (ABT) inhibition of Cytochrome P450-mediated drug metabolism.

Caption: A typical experimental workflow for assessing the impact of ABT on drug pharmacokinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]

- 4. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of pretreatment regimens of this compound on metabolism and gastric emptying of probe compounds in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo use of the CYP inhibitor this compound to increase long-term exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Understanding the Incomplete Inhibition of CYP2C9 by 1-Aminobenzotriazole (ABT)

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the observed incomplete inhibition of Cytochrome P450 2C9 (CYP2C9) by the broad-spectrum inhibitor, 1-Aminobenzotriazole (ABT).

Frequently Asked Questions (FAQs)

Q1: Why does this compound (ABT) exhibit weak or incomplete inhibition of CYP2C9?

A1: The incomplete inhibition of CYP2C9 by ABT is primarily due to the large and complex active site of the enzyme, which contains multiple binding locations. ABT preferentially binds to a site distant from the catalytic heme center, often referred to as the warfarin-binding pocket.[1][2] This leaves the active site accessible to certain substrates, leading to their continued metabolism and the observation of weak inhibition.

Q2: Is the inhibitory effect of ABT on CYP2C9 always weak?

A2: No, the potency of ABT inhibition on CYP2C9 is highly dependent on the probe substrate used in the assay.[2] When a substrate that also binds to the warfarin-binding pocket, such as (S)-warfarin, is present, it can displace ABT, forcing it into the active site.[1][2] This results in a potent, time-dependent inactivation of the enzyme.[1]

Q3: Which probe substrates demonstrate this differential inhibition by ABT?

A3: Diclofenac and (S)-warfarin are classic examples of probe substrates that show differential inhibition. When diclofenac is used, which binds near the heme active site, the inhibition by ABT is minimal.[2] Conversely, when (S)-warfarin is used as the probe substrate, a much more potent inhibition by ABT is observed.[1][2]

Q4: What are the kinetic parameters for ABT inhibition of CYP2C9?

A4: The kinetic parameters vary significantly with the experimental conditions, particularly the probe substrate used. The table below summarizes key quantitative data from published studies.

Quantitative Data Summary

| Condition | Probe Substrate | K_i (mM) | k_inact (min⁻¹) | k_inact/K_i (mL/min/mmol) | Reference |

| ABT alone | Diclofenac | 3.49 | 0.0826 | 23.7 | [1] |

| ABT with 20 µM (S)-warfarin | Diclofenac | 0.157 | 0.273 | 1740 | [1] |

| ABT alone | Diclofenac 4'-hydroxylation | 3.5 | N/A | N/A | [3] |

N/A: Not Applicable or Not Reported

Troubleshooting Guide

Issue: My experiment shows minimal to no inhibition of CYP2C9 activity after incubation with ABT.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Probe Substrate Selection: You are using a probe substrate, such as diclofenac, that binds to the active site, while ABT is occupying the distal warfarin-binding pocket.[2] | 1. Switch Probe Substrate: If feasible for your experimental goals, switch to (S)-warfarin as the probe substrate. 2. Co-incubation: Introduce a low concentration of (S)-warfarin along with your primary substrate and ABT. | 1. You should observe a significant increase in the inhibitory potency of ABT. 2. The presence of (S)-warfarin should displace ABT to the active site, leading to enhanced inhibition of your primary substrate's metabolism.[1] |

| Pre-incubation Time: For mechanism-based inhibitors like ABT, sufficient pre-incubation time with the enzyme and cofactors (NADPH) is crucial for inactivation. | Optimize Pre-incubation: Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition. A 30-minute pre-incubation is a common starting point.[4] | Increased inhibition of CYP2C9 activity with longer pre-incubation times, up to a plateau. |

| ABT Concentration: The concentration of ABT may be insufficient to achieve significant inhibition, especially given its high K_i value for CYP2C9 in the absence of an allosteric effector.[1][3] | Increase ABT Concentration: Titrate the concentration of ABT in your assay. Concentrations up to 1 mM have been used in studies.[4] | A dose-dependent increase in the inhibition of CYP2C9 activity. |

Experimental Protocols

Time-Dependent Inhibition of CYP2C9 by ABT using Human Liver Microsomes

This protocol is designed to assess the time-dependent inhibition of CYP2C9 by ABT, with and without the presence of (S)-warfarin.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound (ABT)

-

(S)-Warfarin (as an allosteric effector, if applicable)

-

Diclofenac (as the probe substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

LC-MS/MS system for analysis

Methodology:

-

Primary Incubation (Pre-incubation):

-

Prepare a solution containing HLM (e.g., 0.2 mg/mL), ABT (at various concentrations), and (S)-warfarin (if applicable, e.g., 20 µM) in potassium phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the primary incubation by adding the NADPH regenerating system.

-

Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 10, 15, 30 minutes).

-

-

Secondary Incubation (Metabolic Reaction):

-

Immediately transfer the aliquots from the primary incubation to tubes containing a high concentration of the probe substrate, diclofenac (e.g., 10-fold the K_m value).

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the remaining enzyme activity.

-

-

Quenching and Sample Preparation:

-

Stop the secondary incubation by adding ice-cold acetonitrile with 0.1% formic acid.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Quantify the formation of the diclofenac metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the inactivation rate constant (k_obs).

-

Plot k_obs versus the inhibitor (ABT) concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

-

Visualizations

Caption: Mechanism of probe-dependent CYP2C9 inhibition by ABT.

Caption: Troubleshooting workflow for incomplete CYP2C9 inhibition by ABT.

References

- 1. This compound coincubated with (S)-warfarin results in potent inactivation of CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Case Study 9: Probe-Dependent Binding Explains Lack of CYP2C9 Inactivation by this compound (ABT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 1-Aminobenzotriazole (1-ABT) and N-acetyltransferase (NAT) Activity

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the effects of 1-Aminobenzotriazole (1-ABT) on N-acetyltransferase (NAT) activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound (1-ABT) on N-acetyltransferase (NAT) activity?

A1: this compound (1-ABT), widely known as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, is also a substrate and a direct inhibitor of N-acetyltransferase (NAT) enzymes.[1][2][3] This means that in addition to its effects on oxidative metabolism, 1-ABT can directly reduce the N-acetylation of drugs and other xenobiotics.

Q2: Is 1-ABT a selective inhibitor for different NAT isoforms?

A2: No, 1-ABT is not considered highly selective, but it demonstrates different potencies towards the two primary human NAT isoforms, NAT1 and NAT2. It is a significantly more potent inhibitor of hNAT2 than hNAT1.[2] In studies with human NAT forms, the IC50 for hNAT2 was found to be 158 µM, whereas the IC50 for hNAT1 was greater than 1 mM.[2][4]

Q3: What is the mechanism of NAT inhibition by 1-ABT?